2,6-diamino-3-nitro-1H-pyridin-4-one
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Overview
Description
2,6-Diamino-3-nitro-1H-pyridin-4-one is a heterocyclic compound with significant interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-3-nitro-1H-pyridin-4-one typically involves nitration and amination reactions. One common method is the nitration of 2,6-diaminopyridine using nitric acid under controlled conditions to introduce the nitro group at the 3-position . Another approach involves the reaction of 3-nitropyridine with ammonia or amines to introduce the amino groups at the 2 and 6 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diamino-3-nitro-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Ammonia, primary and secondary amines.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Diaminopyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2,6-Diamino-3-nitro-1H-pyridin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and energetic materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,6-diamino-3-nitro-1H-pyridin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and amino groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The specific pathways involved depend on the application and the biological context .
Comparison with Similar Compounds
2,4,6-Trinitropyridine: Known for its high density and thermal stability.
2,6-Diamino-3,5-dinitropyridine-1-oxide: Exhibits similar structural features but with additional nitro groups, enhancing its energetic properties.
3-Nitropyridine: A simpler analog with fewer amino groups, used in various synthetic applications.
Uniqueness: 2,6-Diamino-3-nitro-1H-pyridin-4-one is unique due to the combination of amino and nitro groups on the pyridine ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in multiple scientific fields make it a compound of significant interest.
Properties
CAS No. |
60282-69-1 |
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Molecular Formula |
C5H6N4O3 |
Molecular Weight |
170.13 g/mol |
IUPAC Name |
2,6-diamino-3-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H6N4O3/c6-3-1-2(10)4(9(11)12)5(7)8-3/h1H,(H5,6,7,8,10) |
InChI Key |
UIGBMJVPPJUUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C(C1=O)[N+](=O)[O-])N)N |
Origin of Product |
United States |
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